molecular formula C16H17BrN2O B5322671 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide

5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide

Katalognummer B5322671
Molekulargewicht: 333.22 g/mol
InChI-Schlüssel: BRGWCACAEZDBBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide, also known as BENA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BENA is a derivative of nicotinamide and has been found to exhibit various biochemical and physiological effects, making it a promising molecule for further investigation.

Wirkmechanismus

The mechanism of action of 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide as a CK2 inhibitor is not fully understood, but it is thought to involve binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in CK2 activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of intracellular signaling pathways. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide is its specificity for CK2, which makes it a useful tool for investigating the role of this enzyme in various biological processes. However, its potency as a CK2 inhibitor is relatively low compared to other compounds, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are many potential future directions for the investigation of 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of this compound. Another area of investigation is the role of CK2 in various diseases, including cancer and neurodegenerative disorders. This compound may also have potential applications in the development of new drugs for the treatment of these diseases.

Synthesemethoden

The synthesis of 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide involves the reaction of 4-ethylphenylacetonitrile with 5-bromo-2-chloronicotinamide in the presence of a base. This results in the formation of this compound as a white solid, which can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide has been found to have various applications in scientific research. One of the most promising areas of investigation is its potential as an inhibitor of protein kinase CK2, which has been implicated in the development of various diseases, including cancer. This compound has been found to inhibit CK2 activity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.

Eigenschaften

IUPAC Name

5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-3-12-4-6-13(7-5-12)11(2)19-16(20)14-8-15(17)10-18-9-14/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGWCACAEZDBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.